molecular formula C34H20Br2 B3179092 2,6-Dibromo-9,10-di(naphthalen-1-yl)anthracene CAS No. 914306-89-1

2,6-Dibromo-9,10-di(naphthalen-1-yl)anthracene

Cat. No.: B3179092
CAS No.: 914306-89-1
M. Wt: 588.3 g/mol
InChI Key: HDGCGHBEIGZDSX-UHFFFAOYSA-N
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Description

Significance of Anthracene (B1667546) and its Derivatives in Contemporary Organic and Materials Science Research

Anthracene and its derivatives have become cornerstone materials in organic and materials science due to their intriguing photophysical and photochemical properties stemming from their extended π-conjugated system. nih.gov These characteristics make them highly relevant for the development of organic electronics. zbwhr.com Anthracene-based compounds are extensively researched for their applications as fluorescent probes, in chemical sensors, and as active components in optoelectronic devices. nih.govsci-hub.se

In the realm of materials science, anthracene derivatives are integral to the fabrication of:

Organic Light-Emitting Diodes (OLEDs): Many anthracene derivatives are excellent blue light emitters, a crucial component for full-color displays and solid-state lighting. nih.govresearchgate.net They can also serve as stable host materials in emissive layers. nbinno.com

Organic Field-Effect Transistors (OFETs): The planar structure of the anthracene core can facilitate strong intermolecular π-π stacking, which is beneficial for charge transport, making certain derivatives effective organic semiconductors. nih.govsci-hub.se

Organic Photovoltaics (OPVs) and Solar Cells: The light-absorbing and charge-transporting properties of anthracene derivatives are exploited in the development of organic solar energy conversion devices. nih.gov

Reversible Polymer Systems: The ability of some 9-substituted anthracenes to undergo reversible [4+4] photocycloaddition (dimerization) upon irradiation makes them useful for creating "smart" polymers with applications in self-healing materials or data storage. researchgate.net

The versatility of the anthracene core allows for chemical modifications that can enhance properties like solubility, thermal stability, and charge-carrier mobility, making it a highly adaptable platform for creating novel functional materials. sci-hub.seresearchgate.net

Overview of Halogenated and Aryl-Substituted Anthracenes: A Focus on Structural and Electronic Diversity

The functionalization of the anthracene core with halogen atoms and aryl groups is a powerful strategy to manipulate its molecular structure, electronic energy levels, and solid-state packing, thereby diversifying its properties.

Halogenated Anthracenes: The introduction of halogens (F, Cl, Br, I) onto the anthracene skeleton can significantly alter its electronic characteristics. Halogens are electron-withdrawing groups that can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This modification can improve the air stability of the material and facilitate charge injection in electronic devices. Furthermore, halogen bonding can influence intermolecular interactions, guiding the self-assembly and crystal packing of the molecules, which in turn affects the material's bulk properties like charge mobility.

Aryl-Substituted Anthracenes: Attaching aryl groups (like phenyl or naphthyl) to the anthracene core, particularly at the 9 and 10 positions, is a common method to enhance its properties. These bulky substituents can:

Increase Thermal and Morphological Stability: The rigid nature of aryl groups often leads to higher glass transition temperatures and decomposition temperatures, which is crucial for the longevity of electronic devices. nbinno.comresearchgate.net

Prevent π-Stacking: By introducing steric hindrance, bulky aryl groups can disrupt the co-facial aggregation (π-stacking) of the anthracene cores. This is particularly important for emissive applications, as it can prevent fluorescence quenching in the solid state and lead to higher photoluminescence quantum yields. nih.gov

Tune Emissive Properties: The electronic nature of the aryl substituent can modulate the emission color of the anthracene derivative. researchgate.net

The combination of halogenation and arylation provides a rich toolbox for the rational design of anthracene derivatives with tailored structural and electronic properties for advanced applications.

Rationale for Investigating 2,6-Dibromo-9,10-di(naphthalen-1-yl)anthracene

The specific molecular architecture of this compound is not arbitrary; it is the result of a deliberate design strategy aimed at creating a high-performance organic material. The rationale for its investigation is rooted in the strategic placement of its substituents to control its steric and electronic properties.

The substitution pattern of this molecule is key to its function.

9,10-di(naphthalen-1-yl) Substitution: The attachment of bulky naphthyl groups at the sterically crowded 9 and 10 positions is a well-established method to prevent the anthracene core from forming aggregates. This steric hindrance forces the naphthalene (B1677914) rings to adopt a twisted conformation relative to the central anthracene plane. In the related compound anti-9,10-di(1-naphthyl)anthracene, the dihedral angle between the anthracene and naphthalene planes is a significant 83.96°. nih.gov This near-perpendicular arrangement effectively isolates the π-systems of the anthracene cores from each other in the solid state, which is expected to suppress excimer formation and enhance fluorescence efficiency. nih.gov The choice of the 1-naphthyl isomer over the 2-naphthyl isomer is also critical, as it has been shown to lead to vastly different molecular packing and optoelectronic properties. For instance, 2,6-di(1-naphthyl)anthracene shows no charge transport mobility, whereas the 2-naphthyl analogue is a high-performance semiconductor, highlighting the profound impact of isomeric substitution on solid-state properties. rsc.org

2,6-Dibromo Substitution: The bromine atoms are placed on the "long axis" of the anthracene core (the peri-positions). This placement serves several purposes. Electronically, the electron-withdrawing nature of the bromine atoms can fine-tune the HOMO/LUMO energy levels. Structurally, the bromine atoms can influence intermolecular interactions through halogen bonding, potentially directing crystal packing in a favorable manner for specific applications. The synthesis of such a molecule would typically start from a precursor like 2,6-dibromoanthracene (B67020) mdpi.comnih.gov or 2,6-dibromoanthraquinone (B1313628). ossila.com

The extended π-system of the molecule is primarily defined by the anthracene and naphthalene units. The twisted geometry between these units, induced by steric hindrance, partially disrupts the π-conjugation between the core and the substituents. nih.gov This disruption is a design feature, not a flaw. It helps to retain the intrinsic blue emission characteristic of the anthracene chromophore, while the bulky naphthyl groups prevent solid-state quenching. nbinno.com

The bromine atoms, with their inductive electron-withdrawing effects, are expected to lower the energy levels of the molecule, which can enhance its stability and modify its emission wavelength. The combination of these features is intended to produce a material with a high quantum yield and specific, tunable emission characteristics suitable for optoelectronic applications. researchgate.netacs.org

Given its specific design, this compound is a promising candidate for several advanced device applications. The properties engineered into its molecular structure—high thermal stability, prevention of aggregation-induced quenching, and tunable electronic levels—make it highly relevant for:

High-Efficiency Blue OLEDs: The most direct application is as a blue-emitting material in OLEDs. Its structure is tailored to achieve high photoluminescence quantum yield in the solid state, a critical requirement for efficient emitters. nih.gov

Host Materials in Phosphorescent OLEDs (PhOLEDs): The wide energy bandgap, a characteristic of many 9,10-diaryl-anthracenes, could make this compound a suitable host material for phosphorescent guest emitters (dopants), facilitating efficient energy transfer. nbinno.com

Organic Semiconductors: While the significant twist in the molecule might hinder efficient π-π stacking required for high charge mobility, modifications of this structural motif are explored for OFETs. sci-hub.se The precise balance of steric and electronic effects can be tailored to optimize charge transport characteristics.

Data Tables

Table 1: Physicochemical Properties of this compound Note: The following properties are computationally predicted and may vary from experimental values.

PropertyValueSource
CAS Number 914306-89-1 chemsrc.com
Molecular Formula C₃₄H₂₀Br₂ lookchem.comchemsrc.com
Molecular Weight 588.33 g/mol chemsrc.com
Density 1.5±0.1 g/cm³ chemsrc.com
Boiling Point 646.2±50.0 °C at 760 mmHg chemsrc.com
Flash Point 390.5±29.4 °C chemsrc.com
Index of Refraction 1.774 chemsrc.com
LogP 12.20 chemsrc.com

Table 2: Comparison of Related Anthracene Precursors and Analogues

Compound NameCAS NumberMolecular FormulaKey Feature
Anthracene120-12-7C₁₄H₁₀Core PAH structure
9,10-Dibromoanthracene (B139309)523-27-3C₁₄H₈Br₂Precursor for 9,10-disubstitution ossila.com
2,6-Dibromoanthracene186517-01-1C₁₄H₈Br₂Precursor for 2,6-disubstitution nih.gov
2,6-Dibromoanthraquinone633-70-5C₁₄H₆Br₂O₂Alternative synthetic precursor ossila.com
9-(Naphthalen-1-yl)anthracene7424-70-6C₂₄H₁₆Mono-naphthyl substituted analogue nih.gov
9,10-Di(naphthalen-2-yl)anthracene (B47626) (ADN)122648-99-1C₃₄H₂₂Isomeric analogue, established OLED host nbinno.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dibromo-9,10-dinaphthalen-1-ylanthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H20Br2/c35-23-16-18-30-31(19-23)33(27-13-5-9-21-7-1-3-11-25(21)27)29-17-15-24(36)20-32(29)34(30)28-14-6-10-22-8-2-4-12-26(22)28/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGCGHBEIGZDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C4C=C(C=CC4=C(C5=C3C=CC(=C5)Br)C6=CC=CC7=CC=CC=C76)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H20Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10730427
Record name 2,6-Dibromo-9,10-di(naphthalen-1-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10730427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914306-89-1
Record name 2,6-Dibromo-9,10-di(naphthalen-1-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10730427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,6 Dibromo 9,10 Di Naphthalen 1 Yl Anthracene

Precursor Synthesis and Strategic Halogenation Approaches

The foundational step in the synthesis is the preparation of an anthracene (B1667546) core bearing bromine atoms at the 2 and 6 positions. This is typically achieved through intermediates like anthraquinones, which offer alternative reaction pathways and stability.

A common and effective precursor for this synthesis is 2,6-dibromoanthraquinone (B1313628). ossila.comcymitquimica.com This intermediate is valuable because the quinone structure deactivates the aromatic rings to a degree, allowing for more controlled subsequent reactions. A widely used method for its preparation starts from 2,6-diamino-9,10-anthraquinone. guidechem.com The synthesis proceeds via a diazotization reaction, followed by a Sandmeyer-type reaction with a bromide source, such as cuprous bromide. guidechem.com

The reaction conditions for a typical synthesis of 2,6-dibromoanthraquinone are summarized below:

ReactantsReagentsSolventTemperatureTimeYield
2,6-Diamino-9,10-anthraquinoneButyl nitrite, Cuprous bromide (CuBr)Acetonitrile65°C2 hrs30%
Data derived from a representative synthesis. guidechem.com

This intermediate serves as a stable and versatile platform for subsequent modifications, including the introduction of substituents at the 9 and 10 positions and the eventual reduction of the quinone to the aromatic anthracene core. guidechem.com

Achieving direct and selective bromination of the anthracene core at the 2 and 6 positions is challenging due to the high reactivity of the 9 and 10 positions. orgsyn.org Electrophilic aromatic bromination of unsubstituted anthracene overwhelmingly favors substitution at the 9 and 10 positions. nih.gov Therefore, synthetic strategies typically rely on starting materials where the desired substitution pattern is already established.

The synthesis of 2,6-dibromoanthracene (B67020) is most effectively accomplished by the chemical reduction of 2,6-dibromoanthraquinone. chemicalbook.com This two-step process (synthesis of the quinone followed by reduction) circumvents the regioselectivity problem of direct bromination. A common method for this reduction involves refluxing the 2,6-dibromoanthraquinone with a reducing agent mixture.

A typical procedure for the reduction is detailed in the following table:

Starting MaterialReagentsSolventTemperatureTimeYield
2,6-DibromoanthraquinoneAcetic Acid (AcOH), Hydrobromic Acid (HBr), Hypophosphorous Acid (H₃PO₂)Acetic Acid140°C (reflux)5 days53%
Data from a reported synthesis of 2,6-dibromoanthracene. chemicalbook.com

This method provides the 2,6-dibromoanthracene backbone, which, in an alternative synthetic route, could be further functionalized. However, functionalizing the anthraquinone (B42736) intermediate first is often preferred.

Carbon-Carbon Coupling Reactions for Di(naphthalen-1-yl) Substituents

With the 2,6-dibrominated core established, the next critical phase is the installation of the two naphthalen-1-yl groups at the 9 and 10 positions of the anthracene system.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. thieme-connect.com In the context of anthracene chemistry, it is frequently used to introduce aryl substituents at halogenated positions. thieme-connect.comepa.gov A general strategy involves the reaction of a dihaloanthracene, such as 9,10-dibromoanthracene (B139309), with an arylboronic acid in the presence of a palladium catalyst and a base. lookchem.comresearchgate.net

While the direct Suzuki-Miyaura coupling on 2,6-dibromo-9,10-dihaloanthracene is a plausible route, the synthesis of this tetra-halogenated precursor can be complex. A more common approach in the literature for similar structures involves building the 9,10-diarylanthracene core from 9,10-dibromoanthracene and then modifying the other positions if necessary. thieme-connect.com

A representative Suzuki-Miyaura reaction for creating a 9,10-diarylanthracene is shown below:

Aryl HalideBoronic Acid DerivativeCatalystBaseSolvent SystemTemperature
9,10-DibromoanthraceneArylboronic acidTetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Sodium Carbonate (Na₂CO₃)Toluene/THF/Water85°C
General conditions for Suzuki-Miyaura coupling on 9,10-dibromoanthracene. thieme-connect.com

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For sterically hindered substrates, such as those involving bulky naphthyl groups, optimization is critical. organic-chemistry.org

Key optimization parameters include:

Catalyst: While Pd(PPh₃)₄ is common, other palladium sources like PdCl₂(MeCN)₂ in combination with specialized ligands can be more effective for challenging couplings. thieme-connect.comorganic-chemistry.org

Ligands: Bulky, electron-rich phosphine (B1218219) ligands like XPhos can improve catalytic activity and yields for sterically demanding couplings. organic-chemistry.org

Base: The choice of base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, NaO-t-Bu) can significantly influence reaction rates and outcomes. organic-chemistry.org

Solvent: Aprotic solvents like toluene, dioxane, or THF, often in biphasic systems with water, are typically employed. thieme-connect.com

Successful synthesis requires careful tuning of these variables to maximize the yield of the desired 2,6-Dibromo-9,10-di(naphthalen-1-yl)anthracene and minimize side products.

Besides the Suzuki-Miyaura reaction, other methods can be employed to introduce the naphthyl substituents. A notable alternative involves the use of organometallic reagents like organolithium or Grignard reagents. thieme-connect.com

A documented approach for a related compound involves a lithium-halogen exchange with a bromonaphthalene species, followed by a nucleophilic attack on an anthraquinone precursor. guidechem.com Specifically, 2-bromonaphthalene (B93597) can be treated with n-butyllithium at low temperatures to generate an organolithium species. This nucleophile then attacks the carbonyl carbons of 2,6-dibromoanthraquinone. guidechem.com This reaction forms a diol intermediate, which is subsequently reduced using agents like sodium sulfite (B76179) and hydroiodic acid to yield the final aromatic anthracene core. guidechem.com This method builds the C-C bonds at the 9 and 10 positions before the final aromatization step.

Advanced Synthetic Routes and Post-Functionalization Strategies

The construction of the this compound molecule can be approached through various advanced synthetic methodologies. These can be broadly categorized into methods that build the substituted anthracene core in a single or multi-step process, and methods that involve the post-functionalization of a pre-existing dibromo-anthracene scaffold.

Intramolecular Cyclization and Cascade Reactions for Anthracene Derivatives

Intramolecular cyclization reactions are powerful tools for the synthesis of the anthracene core. These reactions often involve the formation of the central aromatic ring from a suitably substituted precursor.

One common approach is the Friedel-Crafts-type cyclization . For instance, acid-catalyzed cyclization of O-protected ortho-acetal diarylmethanols has been reported as a mild method to produce 10-OR-substituted anthracenes. nih.gov This type of reaction proceeds through an intramolecular electrophilic aromatic substitution to form the central ring of the anthracene system. nih.gov Another related method is the Lewis acid-catalyzed Friedel-Crafts alkylation of arenes with aromatic aldehydes, which can yield 9,10-diarylanthracenes. beilstein-journals.orgbeilstein-journals.org

Metal-catalyzed intramolecular cyclizations have also been extensively explored. For example, a zinc bromide-mediated regioselective annulation of asymmetric 1,2-diarylmethine dipivalates has been used to prepare a variety of anthracene derivatives in very good yields. beilstein-journals.org

Cascade reactions , also known as tandem or domino reactions, offer an efficient route to complex molecules by combining multiple transformations in a single synthetic operation. While a specific cascade reaction for the direct synthesis of this compound is not prominently reported, the principles of cascade reactions are applicable to the synthesis of highly substituted PAHs.

A notable example of a reaction that can be part of a cascade sequence is the [2+2+2] alkyne-cyclotrimerization . This cobalt-catalyzed reaction can be used to construct the benzene (B151609) rings of the anthracene scaffold from appropriate diyne and alkyne precursors. beilstein-journals.org

Cyclization/Cascade Method Catalyst/Reagent Precursor Type Key Features
Friedel-Crafts CyclizationAcid (e.g., HCl)O-protected ortho-acetal diarylmethanolsMild reaction conditions. nih.gov
Friedel-Crafts AlkylationLewis Acid (e.g., ZnBr₂) / Acetyl BromideArenes and Aromatic AldehydesCan directly yield 9,10-diarylanthracenes. beilstein-journals.orgbeilstein-journals.org
Annulation ReactionZnBr₂Asymmetric 1,2-diarylmethine dipivalatesHigh yields and regioselectivity. beilstein-journals.org
[2+2+2] Alkyne-CyclotrimerizationCobalt/ZincDiynes and AlkynesConvergent approach to the anthracene core. beilstein-journals.org

Direct C-H Bond Activation Methodologies for Specific Anthracene Functionalization

Direct C-H bond activation has emerged as a powerful and atom-economical strategy for the functionalization of aromatic compounds, including anthracene. nih.gov This approach avoids the need for pre-functionalized starting materials, such as halogenated or organometallic derivatives. While direct C-H arylation of an unactivated anthracene core to introduce two naphthalene (B1677914) groups at the 9 and 10 positions would be a formidable challenge due to selectivity issues, the principles of C-H activation are relevant in the broader context of anthracene chemistry.

Transition-metal-free direct arylation of unactivated arenes with aryl halides has been achieved using simple alcohols in the presence of a strong base like potassium tert-butoxide, offering a potentially greener route to biaryls. rsc.org However, controlling the regioselectivity on a complex scaffold like dibromoanthracene would be difficult.

Transformations of the Dibromo-Anthracene Core for Further Derivatization

The most plausible and widely used approach for the synthesis of this compound involves the post-functionalization of a 2,6-dibromoanthracene or 9,10-dibromoanthracene precursor. The bromine atoms serve as versatile handles for introducing the naphthalene moieties via cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organic halide is a cornerstone of modern organic synthesis. organic-chemistry.org In the context of the target molecule, a double Suzuki-Miyaura coupling of a dibromoanthracene derivative with a naphthaleneboronic acid would be a primary synthetic route. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields, especially when dealing with sterically hindered substrates. researchgate.net Palladacycle catalysts have shown high efficiency in the Suzuki-Miyaura cross-coupling of dibromoanthracenes for the synthesis of OLED emitters. acs.org The reaction of 2,6-dibromoaniline (B42060) with aryl boronic acids has also been successfully demonstrated, indicating the feasibility of this approach on similarly substituted aromatic cores. researchgate.net

Stille Coupling: The Stille coupling is another powerful palladium-catalyzed reaction that forms a C-C bond between an organotin compound and an organic halide. organic-chemistry.org This method is also highly applicable to the synthesis of the target molecule, where a dibromoanthracene would be coupled with a naphthalenylstannane. While effective, the toxicity of organotin compounds is a significant drawback compared to the Suzuki-Miyaura coupling. organic-chemistry.org

The choice between Suzuki and Stille coupling can depend on factors such as the stability of the organometallic reagent and the steric hindrance around the reaction centers. researchgate.net Recoverable palladium catalysts have been developed for both reactions, enhancing their sustainability. nih.gov

Cross-Coupling Reaction Catalyst Reagents Key Advantages Key Disadvantages
Suzuki-Miyaura CouplingPalladium complexes (e.g., Pd(PPh₃)₄, Palladacycles)Dibromoanthracene, Naphthaleneboronic acidMild reaction conditions, high functional group tolerance, low toxicity of boron reagents. organic-chemistry.orgacs.orgCan be sensitive to steric hindrance. researchgate.net
Stille CouplingPalladium complexes (e.g., Pd(OAc)₂, Pd(PPh₃)₄)Dibromoanthracene, NaphthalenylstannaneBroad scope, tolerant of many functional groups. organic-chemistry.orgToxicity of organotin reagents. organic-chemistry.org

Molecular Structure, Conformation, and Supramolecular Assembly of 2,6 Dibromo 9,10 Di Naphthalen 1 Yl Anthracene

Spectroscopic Characterization for Molecular Architecture Elucidation

Spectroscopic methods are fundamental in confirming the molecular identity and structural integrity of newly synthesized compounds. For 2,6-Dibromo-9,10-di(naphthalen-1-yl)anthracene, a combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HR-MS) provides a comprehensive picture of its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Assignment

Nuclear Magnetic Resonance spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. While specific spectral data for this compound is not widely published, the expected ¹H and ¹³C NMR spectra can be inferred from its structural components.

The ¹H NMR spectrum would exhibit a complex series of multiplets in the aromatic region (typically 7.0-9.0 ppm). The protons on the anthracene (B1667546) core would show distinct splitting patterns influenced by the bromine and naphthyl substituents. The protons of the two naphthalen-1-yl groups would also produce a unique set of signals, further confirming their presence and connectivity.

The ¹³C NMR spectrum would complement this by showing a specific number of signals corresponding to the unique carbon environments in the molecule. The carbon atoms bonded to the bromine atoms would be shifted downfield, and the quaternary carbons of the anthracene core at the 9 and 10 positions would also have characteristic chemical shifts, confirming the substitution pattern.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

Key FT-IR Vibrational Modes:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: A series of sharp peaks between 1600 cm⁻¹ and 1400 cm⁻¹, characteristic of the anthracene and naphthalene (B1677914) ring systems.

C-Br Stretching: The carbon-bromine bond would produce a strong absorption in the lower frequency region of the spectrum, generally between 600-500 cm⁻¹.

Out-of-Plane Bending: Vibrations corresponding to the C-H bonds bending out of the plane of the aromatic rings would appear in the 900-675 cm⁻¹ region, providing information about the substitution pattern.

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

High-Resolution Mass Spectrometry is crucial for unequivocally confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₃₄H₂₀Br₂. guidechem.com The presence of two bromine atoms results in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, arising from the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This pattern serves as a definitive confirmation of a dibrominated compound.

Property Value
Molecular FormulaC₃₄H₂₀Br₂
Molecular Weight588.33 g/mol
Calculated Exact Mass585.9932 Da

Crystallographic Investigations of Solid-State Arrangements

While spectroscopic methods define the molecule, crystallographic techniques reveal how molecules arrange themselves in the solid state. These arrangements are governed by subtle intermolecular forces that dictate the material's bulk properties.

Single-Crystal X-ray Diffraction Analysis of this compound and Related Structures

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, bond lengths, and bond angles. For complex molecules like this compound, the analysis would reveal the torsion angles between the anthracene core and the appended naphthyl groups. These angles are a result of steric hindrance between the hydrogen atoms on the different aromatic systems, forcing the naphthyl groups to twist out of the plane of the central anthracene.

The parent anthracene molecule crystallizes in a monoclinic space group (P2₁/a) with a herringbone arrangement. The introduction of bulky naphthyl groups and bromine atoms at the 2, 6, 9, and 10 positions would significantly alter this packing, leading to a more complex and likely less dense crystal structure.

Analysis of Intermolecular Interactions, Crystal Packing Motifs, and π-π Stacking

The solid-state packing of this compound is dictated by a balance of non-covalent interactions. The large, electron-rich π-systems of the anthracene and naphthalene rings are prone to engaging in π-π stacking interactions. However, the twisted conformation caused by the bulky substituents at the 9 and 10 positions can hinder efficient face-to-face stacking.

Instead, the crystal packing is likely to be dominated by other, more subtle interactions:

C-H···π Interactions: Hydrogen atoms from one molecule can interact with the electron-rich face of an aromatic ring on a neighboring molecule.

Halogen Bonding (Br···Br or Br···π): The bromine atoms can participate in halogen bonding, where the electropositive region on one bromine atom interacts with an electronegative region on another atom.

The interplay of these forces results in a unique three-dimensional supramolecular assembly that distinguishes this derivative from simpler anthracene compounds.

Influence of Substitution Pattern on Solid-State Conformation and Luminescence

The specific substitution pattern of this compound, featuring bulky naphthyl groups at the sterically hindered 9- and 10-positions and bromine atoms at the 2- and 6-positions, profoundly influences its solid-state properties. In the solid state, organic fluorophores' luminescence is highly dependent on their molecular conformation and intermolecular packing. For anthracene derivatives, substitutions at the 9,10-positions are known to induce significant distortion of the anthracene core. The large naphthalen-1-yl substituents force a twisted or butterfly-like conformation to minimize steric strain, which affects the molecule's π-conjugation and, consequently, its electronic and photophysical properties.

This deviation from planarity can be beneficial for solid-state luminescence. In densely packed solids, planar aromatic molecules often suffer from aggregation-caused quenching (ACQ) due to strong π-π stacking, which provides non-radiative decay pathways. The twisted conformation induced by the 9,10-dinaphthyl substitution can inhibit such cofacial π-π stacking, thus promoting aggregation-induced emission (AIE) or enhanced solid-state fluorescence. rsc.org Studies on related 9,10-disubstituted anthracene derivatives show that tight intermolecular stacking through various supramolecular interactions can lead to strong fluorescence emission with high efficiency in the solid state. rsc.org

Table 1: Comparison of Substitution Effects on the Photophysical Properties of Anthracene Derivatives (Illustrative Data from Related Compounds)
CompoundSubstituentsKey Structural FeatureObserved Solid-State Emission Property
9,10-DiphenylanthracenePhenyl groups at C9, C10Twisted conformation due to steric hindrance.High fluorescence quantum yield, serves as a benchmark blue emitter. chalmers.se
Methyl-substituted 9,10-distyrylanthraceneStyryl groups at C9, C10Tight intermolecular stacking via supramolecular interactions.Strong fluorescence with 35% efficiency. rsc.org
9,10-bis[(9,9-didodecylfluorene-2-yl)vinyl]anthracene(Fluorenyl)vinyl groups at C9, C10 with long alkyl chainsExhibits aggregation-induced emission (AIE).Reversible piezofluorochromic behavior. rsc.org
9,10-Dibromoanthracene (B139309)Bromo groups at C9, C10Planar anthracene core.Used as a building block; fluorescence can be altered by deformation. ossila.com

Computational and Theoretical Structural Analyses

Density Functional Theory (DFT) for Geometry Optimization and Conformational Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For a complex molecule like this compound, DFT calculations are essential for determining its most stable three-dimensional structure (geometry optimization) and exploring its conformational landscape. The calculations solve approximations of the Schrödinger equation to find the electron density distribution that minimizes the total energy of the molecule.

Geometry optimization using DFT predicts bond lengths, bond angles, and dihedral angles of the molecule in its ground state. For the title compound, a key outcome of such an optimization would be the precise quantification of the twist between the naphthyl substituents and the anthracene core, as well as the degree of bending or "butterfly" distortion of the anthracene plane itself. mdpi.com By systematically rotating the bonds connecting the naphthyl groups to the anthracene core, a conformational landscape or potential energy surface can be mapped. This allows for the identification of the global energy minimum conformation, as well as other local minima and the energy barriers between them. Such studies on related bulky anthracene derivatives have confirmed that highly twisted structures are energetically favorable. nih.gov

DFT calculations also provide crucial electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that helps predict the molecule's absorption and emission characteristics, correlating with its color and luminescence properties. researchgate.net

Table 2: Typical Parameters Obtained from DFT Calculations for Aromatic Molecules
ParameterDescriptionSignificance for this compound
Total EnergyThe calculated total electronic energy of the molecule.Used to compare the stability of different conformations.
Optimized GeometryThe 3D coordinates corresponding to the lowest energy structure.Provides precise bond lengths, angles, and the degree of twisting/bending.
HOMO/LUMO EnergiesEnergies of the highest occupied and lowest unoccupied molecular orbitals.Determines the electronic band gap, influencing optical and electronic properties. researchgate.net
Dihedral AnglesThe angle between planes defined by sets of four atoms.Quantifies the twist of the naphthyl groups relative to the anthracene core.
Vibrational FrequenciesCalculated frequencies of molecular vibrations.Confirms that the optimized geometry is a true energy minimum (no imaginary frequencies).

Prediction of Steric Hindrance Effects from Naphthyl Substituents on Anthracene Planarity

The planarity of the anthracene core is severely compromised by the presence of two bulky naphthalen-1-yl substituents at the 9- and 10-positions. These positions are peri-substituted, meaning they are in close proximity to the hydrogen atoms on the adjacent benzene (B151609) rings of the anthracene system. The covalent attachment of large aromatic systems like naphthalene at these sites leads to significant steric repulsion.

To alleviate this strain, the molecule undergoes conformational distortion. The primary distortion is the rotation of the naphthyl groups out of the plane of the anthracene core. However, simple rotation is often insufficient to fully relieve the steric clash. Consequently, the anthracene skeleton itself is forced to deviate from planarity, typically adopting a twisted or bent "butterfly" conformation. This distortion disrupts the continuous π-orbital overlap across the anthracene system, which can have significant effects on its electronic properties, including a potential blue shift in absorption and emission spectra compared to a hypothetical planar equivalent. Studies on similarly crowded 9,10-disubstituted anthracenes confirm that severely twisted internal structures are a common feature. elsevierpure.com The degree of this distortion is a balance between the destabilizing steric energy and the stabilizing π-conjugation energy, which is maximized in a planar arrangement. Computational models are crucial for quantifying this distortion, often predicting large dihedral angles between the planes of the substituents and the central ring.

Supramolecular Arrangements and Intermolecular Interaction Characterization through Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density (ρ) of a system to understand chemical bonding and intermolecular interactions. wikipedia.orgamercrystalassn.org Developed by Richard Bader, QTAIM partitions a molecule into discrete atomic basins based on the topology of the electron density. This topology is analyzed by identifying critical points where the gradient of the electron density is zero.

For this compound, QTAIM can be used to characterize the supramolecular assembly observed in the solid state. By analyzing the electron density calculated via DFT or obtained from high-resolution X-ray diffraction, one can identify bond paths and bond critical points (BCPs) not only for covalent bonds but also for weaker non-covalent interactions that dictate crystal packing. These include:

Hydrogen Bonds: C-H···π interactions between the hydrogen atoms of one molecule and the aromatic rings of a neighbor.

Halogen Bonds: Interactions involving the bromine atoms (e.g., Br···Br or C-Br···π).

van der Waals Interactions: Including π-π stacking, which, although sterically hindered in a cofacial manner, may still occur in offset arrangements.

The properties of the electron density at a bond critical point (such as its magnitude, the Laplacian of the density, and the energy densities) reveal the nature and strength of the interaction. wiley-vch.de For example, the presence of a BCP between two atoms from different molecules is an unambiguous indicator of an interaction linking them. This allows for a detailed mapping and quantification of the forces that govern the crystal structure and, by extension, its solid-state properties. wiley-vch.de

Table 3: Key Concepts and Parameters in QTAIM Analysis
QTAIM Concept/ParameterDescriptionApplication in Analysis
Electron Density (ρ)A scalar field representing the probability of finding an electron at a given point in space.Its topology defines atoms, bonds, and molecular structure. wikipedia.org
Bond Critical Point (BCP)A point on the path between two nuclei where the electron density is a minimum in the bond direction but a maximum in the perpendicular directions.The presence of a BCP and its associated bond path indicates a chemical interaction (covalent or non-covalent). amercrystalassn.org
Laplacian of Electron Density (∇²ρ)A measure of the local concentration or depletion of electron density.Helps distinguish between shared-shell (covalent, ∇²ρ < 0) and closed-shell (ionic, hydrogen bonds, van der Waals, ∇²ρ > 0) interactions.
Atomic BasinThe region of space associated with a single nucleus, bounded by zero-flux surfaces in the gradient vector field of the electron density.Defines an "atom" within a molecule, allowing for the calculation of atomic properties. wikipedia.org
Bond PathA line of maximum electron density linking two nuclei.Represents the chemical bond or interaction pathway. amercrystalassn.org

Electronic Structure and Frontier Molecular Orbital Fmo Theory of 2,6 Dibromo 9,10 Di Naphthalen 1 Yl Anthracene

Elucidation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO and LUMO energy levels are fundamental parameters that dictate the electronic behavior of a molecule. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and the energy required for electronic excitation.

Table 1: Representative Calculated Frontier Molecular Orbital Energies of Substituted Anthracene (B1667546) Derivatives

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Anthracene (unsubstituted)-5.50-2.253.25
9,10-Diphenylanthracene-5.62-2.313.31
2,6-Disubstituted Anthracene (general)VariesVariesVaries
9,10-Di(naphthalen-2-yl)anthracene (B47626)-5.75-2.453.30

Note: The values presented in this table are illustrative and based on typical computational results for related compounds. They are not the specific measured or calculated values for 2,6-Dibromo-9,10-di(naphthalen-1-yl)anthracene.

Electron Density Distribution and Spatial Localization of FMOs

The spatial distribution of the electron density in the HOMO and LUMO provides a visual representation of the regions involved in electron donation and acceptance. In many polycyclic aromatic hydrocarbons, the HOMO is typically a π-orbital delocalized across the aromatic core, while the LUMO is a π*-antibonding orbital.

For this compound, it is expected that the HOMO would be primarily localized on the electron-rich anthracene core and the naphthyl substituents. The precise distribution would be influenced by the steric and electronic interactions between these large aromatic systems. The LUMO is also anticipated to be distributed across the π-conjugated system, with potential contributions from the bromine atoms due to their electronegativity. Visualizing these orbitals through computational modeling would reveal the specific areas of high electron density, which are the most probable sites for electrophilic attack (HOMO) and nucleophilic attack (LUMO).

Influence of Bromine and Naphthyl Substituents on Electronic Energy Levels and Band Gap

The introduction of bromine atoms and naphthyl groups to the anthracene core significantly modulates its electronic properties.

Naphthyl Substituents: The bulky naphthyl groups at the 9 and 10 positions extend the π-conjugated system of the anthracene core. This extended conjugation generally leads to a stabilization of the HOMO and a destabilization of the LUMO, resulting in a smaller HOMO-LUMO gap compared to unsubstituted anthracene. This reduction in the band gap typically causes a red-shift in the absorption and emission spectra of the molecule. The steric hindrance between the naphthyl groups and the anthracene core can also induce a twist in the molecular geometry, which can further influence the electronic energy levels.

The combined effect of both the naphthyl and bromine substituents in this compound is a complex interplay of steric and electronic factors that ultimately determines the final HOMO and LUMO energies and the magnitude of the band gap.

Computational Prediction of Ionization Potentials and Electron Affinities

Computational methods provide a reliable means to predict the ionization potential (IP) and electron affinity (EA) of molecules. The IP represents the energy required to remove an electron from the HOMO, while the EA is the energy released when an electron is added to the LUMO. These parameters are directly related to the HOMO and LUMO energies, respectively, through Koopmans' theorem, although more accurate predictions can be obtained through more sophisticated computational approaches.

Ionization Potential (IP): A lower IP indicates that the molecule can be more easily oxidized. The extended π-conjugation from the naphthyl groups in this compound is expected to result in a relatively low IP, making it a good candidate for a hole-transporting material in organic electronic devices.

Electron Affinity (EA): A higher EA suggests a greater ability of the molecule to accept an electron. The electron-withdrawing nature of the bromine atoms is expected to increase the electron affinity of the anthracene core.

Table 2: Predicted Electronic Properties of Substituted Aromatic Compounds

PropertyPredicted Value Range
Ionization Potential (eV)5.5 - 6.5
Electron Affinity (eV)2.0 - 3.0

Note: These are estimated ranges based on computational studies of similar halogenated and arylated polycyclic aromatic hydrocarbons and are not specific to this compound.

Excited State Dynamics and Photophysical Properties of 2,6 Dibromo 9,10 Di Naphthalen 1 Yl Anthracene

Absorption Spectroscopy (UV-Vis) and Electronic Transitions

The electronic absorption spectrum of 2,6-Dibromo-9,10-di(naphthalen-1-yl)anthracene, typically measured in a solvent like chloroform, reveals important information about its electronic transitions. The absorption spectrum is characterized by two main bands. A strong absorption band observed in the ultraviolet region is attributed to π-π* transitions within the aromatic system. A weaker absorption band at longer wavelengths is likely due to n-π* transitions.

The substitution pattern on the anthracene (B1667546) core plays a crucial role in determining the energy of these transitions. The presence of both electron-withdrawing bromine atoms and electron-donating naphthyl groups can lead to intramolecular charge transfer (ICT) character in the excited state. This ICT nature can influence the position and intensity of the absorption bands.

Fluorescence Spectroscopy and Emission Characteristics

This compound exhibits fluorescence, a phenomenon where the molecule emits light after absorbing it. The emission spectrum provides insights into the properties of the excited state and the efficiency of the light-emitting process.

The photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. The PLQY of anthracene derivatives can be high, indicating efficient light emission. ossila.com For example, a related compound, 9,10-diphenylanthracene, has a fluorescence quantum yield of 0.97 in cyclohexane. bjraylight.com The PLQY can be determined using a comparative method with a known standard. mdpi.com

The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. This parameter is sensitive to the molecular environment and can be influenced by factors such as solvent polarity and the presence of quenchers.

The emission properties of this compound are expected to be influenced by the polarity of the solvent. In polar solvents, the excited state with intramolecular charge transfer character can be stabilized, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. This phenomenon is known as solvatochromism. mdpi.com

The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. A large Stokes shift is often observed in molecules with significant structural rearrangement in the excited state, which can be influenced by solvent polarity.

The emission spectrum of this compound can be analyzed to determine the color of the emitted light. The Commission Internationale de l'Éclairage (CIE) chromaticity coordinates are used to represent the color in a standardized way. These coordinates are calculated from the emission spectrum and provide a precise measure of the color purity. For example, a device using a derivative of 9,10-dibromoanthracene (B139309) achieved deep-blue emission with CIE coordinates of (0.15, 0.05). ossila.com

Triplet State Characterization and Intersystem Crossing Pathways

In addition to the singlet excited state responsible for fluorescence, molecules like this compound can also populate a triplet excited state through a process called intersystem crossing (ISC). The presence of heavy atoms like bromine can enhance the rate of ISC due to increased spin-orbit coupling.

Unimolecular Photochemistry and Photostability Considerations

The photostability of a fluorescent molecule is its ability to withstand prolonged exposure to light without undergoing chemical degradation. Anthracene and its derivatives can undergo photodimerization, a process where two excited molecules react to form a dimer. rsc.org However, bulky substituents at the 9 and 10 positions, such as the naphthyl groups in this compound, can sterically hinder this process, thereby improving the photostability.

Photooxidation, a reaction with oxygen in the presence of light, is another potential degradation pathway. The stability of the molecule against photooxidation is an important consideration for its practical applications.

Theoretical Modeling of Excited States, Radiative, and Non-Radiative Decay Processes of this compound

The photophysical properties and excited state dynamics of this compound are intricately governed by the interplay of its electronic structure and the various de-excitation pathways available to the molecule upon photoexcitation. Theoretical modeling provides a powerful tool to elucidate these complex processes at a molecular level. While specific experimental and computational studies on this compound are not extensively available in the public domain, the well-established principles of quantum chemistry and the extensive research on related anthracene derivatives allow for a robust theoretical framework to be constructed.

Computational methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in modeling the electronic structure and excited states of complex organic molecules. These methods can predict key photophysical parameters, including absorption and emission energies, oscillator strengths, and the nature of electronic transitions. For a molecule like this compound, with its extended π-conjugation and heavy bromine atoms, these calculations are crucial for understanding the influence of its specific substitution pattern on its photophysical behavior.

The introduction of bulky naphthalene (B1677914) groups at the 9 and 10 positions of the anthracene core is known to significantly impact the molecule's conformation and electronic properties. The steric hindrance between the naphthalene and anthracene moieties leads to a twisted geometry, which can disrupt the π-conjugation and affect the energy levels of the frontier molecular orbitals (HOMO and LUMO). Furthermore, the bromine atoms at the 2 and 6 positions introduce a "heavy-atom effect," which can significantly influence the rates of intersystem crossing (ISC) between singlet and triplet excited states.

Modeling of Excited States

The excited states of this compound can be modeled using TD-DFT calculations to obtain vertical excitation energies and oscillator strengths. These calculations would typically reveal the energies of the lowest singlet (S₁) and triplet (T₁) excited states, which are fundamental to understanding the molecule's fluorescence and phosphorescence characteristics. The nature of these excited states, whether they are localized on the anthracene core or involve charge transfer character with the naphthalene substituents, can also be elucidated.

A hypothetical representation of calculated excited state data is presented in the table below. It is important to note that these are representative values based on general knowledge of similar aromatic systems and not from specific computational studies on this exact molecule.

Table 1: Hypothetical Calculated Electronic Transition Data for this compound

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3.104000.15HOMO → LUMO
S₀ → S₂3.543500.80HOMO-1 → LUMO
S₀ → T₁2.205640.00HOMO → LUMO
S₀ → T₂2.854350.00HOMO-1 → LUMO

Radiative Decay Processes

Radiative decay involves the emission of a photon from an excited state. For this compound, the primary radiative decay pathway from the S₁ state is fluorescence. The rate of fluorescence (kᵣ) is related to the oscillator strength of the S₀ → S₁ transition. A higher oscillator strength generally corresponds to a faster radiative decay rate and a higher fluorescence quantum yield, assuming non-radiative pathways are not dominant.

Non-Radiative Decay Processes

Internal Conversion (IC): This is a radiationless transition between states of the same spin multiplicity (e.g., S₁ → S₀). The rate of IC is generally faster for molecules with smaller energy gaps between the involved electronic states.

Intersystem Crossing (ISC): This is a radiationless transition between states of different spin multiplicity (e.g., S₁ → T₁). The presence of heavy atoms like bromine in this compound is expected to significantly enhance the rate of ISC due to increased spin-orbit coupling. This would lead to a more efficient population of the triplet state and potentially a lower fluorescence quantum yield.

Table 2: Hypothetical Calculated Radiative and Non-Radiative Decay Rates for this compound

ProcessRate Constant (s⁻¹)Description
Radiative Decay (kᵣ)1.0 x 10⁸Fluorescence from S₁
Internal Conversion (kᵢc)5.0 x 10⁷S₁ → S₀ non-radiative decay
Intersystem Crossing (kᵢsc)2.0 x 10⁸S₁ → T₁ non-radiative decay

Based on these hypothetical rates, the fluorescence quantum yield (Φբ) can be estimated using the formula:

Φբ = kᵣ / (kᵣ + kᵢc + kᵢsc)

In this hypothetical scenario, the enhanced ISC rate due to the bromine atoms would be a dominant de-excitation pathway, leading to a moderate to low fluorescence quantum yield. Theoretical modeling, once performed on this specific molecule, would provide a more precise quantification of these rates and a deeper understanding of its excited state dynamics.

Electrochemical Behavior of 2,6 Dibromo 9,10 Di Naphthalen 1 Yl Anthracene

Cyclic Voltammetry for Oxidation and Reduction Potential Determination

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the oxidation and reduction processes of molecules. In a typical CV experiment for an anthracene (B1667546) derivative, a solution of the compound in a suitable solvent containing a supporting electrolyte is subjected to a linearly varying potential. The resulting current is measured as a function of the applied potential, providing information about the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For anthracene-based semiconductors, functionalization at the 9,10-positions and the 2,6-positions has been shown to tune their electrochemical properties. mdpi.commdpi.com Studies on various 9,10-disubstituted anthracenes have demonstrated that while the optical properties may see negligible variation, the electrochemical behavior can be fine-tuned with minor changes of around ±0.10 eV. mdpi.com

In the case of 9,10-di(α-naphthyl)anthracene, a structurally similar compound lacking the bromo-substituents, electrochemical studies have shown that it can be oxidized to a cation radical. utexas.edu Similarly, 9,10-bis(2-naphthyl)anthracene (BNA) exhibits a nernstian one-electron oxidation. utexas.edu The presence of the electron-donating naphthyl groups at the 9 and 10 positions generally leads to a decrease in the oxidation potential compared to unsubstituted anthracene. utexas.edu

Conversely, the introduction of electron-withdrawing bromine atoms at the 2 and 6 positions is expected to increase the oxidation potential, making the compound more difficult to oxidize. This is due to the stabilization of the HOMO level by the electronegative bromine atoms.

The reduction process for these types of molecules typically involves the acceptance of electrons into the LUMO. For 9,10-di(α-naphthyl)anthracene, the reduction occurs in two one-electron steps, with the first being reversible. utexas.edu 9,10-bis(2-naphthyl)anthracene also shows a reversible first reduction, followed by subsequent irreversible and nernstian reduction steps, which are attributed to electron transfer to the naphthalene (B1677914) moieties. utexas.edu The bromine atoms on the 2,6-Dibromo-9,10-di(naphthalen-1-yl)anthracene would likely make the compound easier to reduce by lowering the energy of the LUMO.

A comparative analysis of the electrochemical data for related compounds is presented in the table below.

CompoundFirst Oxidation Potential (V vs. reference)First Reduction Potential (V vs. reference)Reference Electrode
9,10-diphenylanthracene (DPA)Not specified-1.95 (half-wave)SCE
9,10-bis(2-naphthyl)anthracene (BNA)Not specifiedNot specifiedSCE
2,6-diphenylanthracene (2,6-DPA)Not specifiedNot specifiedNot specified

Analysis of Redox Processes and Their Reversibility

The reversibility of a redox process is a key indicator of the stability of the generated radical ions. A reversible process, characterized by a peak separation (ΔEp) of approximately 59/n mV (where n is the number of electrons transferred) in the cyclic voltammogram, suggests that the radical cation or anion is stable on the timescale of the CV experiment.

For many 9,10-disubstituted anthracenes, the first reduction to the radical anion is a reversible one-electron process. utexas.eduutexas.edu This stability is crucial for applications in electronic devices where the molecule needs to undergo repeated redox cycles. The first oxidation to the radical cation, however, can be more complex. While 9,10-bis(2-naphthyl)anthracene shows a stable radical cation, utexas.edu the cation radical of 9,10-di(α-naphthyl)anthracene was found to slowly decompose. utexas.edu

The presence of bulky naphthyl groups at the 9 and 10 positions can introduce steric hindrance, which may affect the planarity of the anthracene core and the stability of the resulting radical ions. The bromine atoms in this compound could potentially influence the stability of the radical ions through inductive effects and by altering the electronic distribution within the molecule.

Irreversible redox processes, indicated by the absence of a corresponding reverse peak in the CV, suggest that the generated radical ion is unstable and undergoes subsequent chemical reactions. For instance, the second reduction step in 9,10-bis(2-naphthyl)anthracene is irreversible. utexas.edu

Correlation of Electrochemical Properties with FMO Energies and Charge Transfer Characteristics

The oxidation and reduction potentials obtained from cyclic voltammetry are directly related to the energies of the Frontier Molecular Orbitals (FMOs), namely the HOMO and LUMO. The onset of the oxidation potential is often used to estimate the HOMO energy level, while the onset of the reduction potential provides an estimate for the LUMO energy level. These energy levels are fundamental in determining the charge injection and transport properties of the material in an electronic device.

A lower HOMO energy level (more positive oxidation potential) indicates a higher ionization potential and greater stability against oxidation. A higher LUMO energy level (more negative reduction potential) suggests a lower electron affinity. For efficient charge injection in OLEDs, the HOMO and LUMO levels of the material must be well-matched with the work functions of the adjacent electrodes or charge transport layers.

The substituents on the anthracene core play a critical role in tuning these FMO energies. The electron-donating naphthyl groups at the 9 and 10 positions raise the HOMO energy level, making the molecule easier to oxidize. Conversely, the electron-withdrawing bromine atoms at the 2 and 6 positions are expected to lower both the HOMO and LUMO energy levels. This dual functionalization in this compound allows for a fine-tuning of its electronic properties.

The energy difference between the HOMO and LUMO levels, known as the electrochemical energy gap, can be estimated from the difference between the onset oxidation and reduction potentials. This electrochemical gap is often in good agreement with the optical energy gap determined from UV-visible absorption spectroscopy.

Applications and Advanced Materials Integration of 2,6 Dibromo 9,10 Di Naphthalen 1 Yl Anthracene Derivatives

Organic Light-Emitting Diodes (OLEDs)

The unique molecular structure of 2,6-Dibromo-9,10-di(naphthalen-1-yl)anthracene derivatives, which combines a fluorescent anthracene (B1667546) core with bulky naphthalene (B1677914) substituents, makes them excellent candidates for high-performance blue OLEDs. These materials can be utilized both as blue-emitting dopants and as host materials in the emissive layer of an OLED device.

Utilization as Blue-Emitting Materials and Host Components

Anthracene derivatives are well-known for their strong blue fluorescence. The introduction of bulky substituents at the 9 and 10-positions, such as naphthalene groups, can prevent intermolecular aggregation in the solid state, leading to amorphous thin films with efficient blue electroluminescence. Furthermore, substitutions at the 2 and 6-positions can further modify the electronic properties and enhance device performance.

While specific data for this compound is not extensively reported, research on closely related compounds provides valuable insights. For instance, 2,6-di(2-naphthyl)anthracene (B13908054) (dNaAnt), which lacks the bromine atoms, has been shown to exhibit a high photoluminescence quantum yield of 29.2% in its crystalline state, indicating its potential for efficient light emission. nih.gov The bromine atoms in the target compound are expected to influence the emission wavelength and could potentially enhance intersystem crossing, which might be a factor to consider in device design.

Derivatives of 9,10-di(naphthalen-2-yl)anthracene (B47626) (ADN) are widely used as host materials for blue OLEDs due to their high thermal and morphological stability, as well as their wide energy bandgap. researchgate.net The 2,6-dibromo substitution on this core structure could further enhance these properties, making it a promising host material for blue-emitting dopants.

Device Architectures and Performance Evaluation (Efficiency, Brightness, Lifetime)

The performance of OLEDs based on anthracene derivatives is highly dependent on the device architecture. A typical multilayer OLED structure consists of an anode (e.g., ITO), a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), an electron injection layer (EIL), and a cathode (e.g., Al).

Emitting MaterialHostDevice StructureMax. Luminous Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (%)CIE Coordinates (x, y)
1-4-di-[4-(N,N-diphenyl)amino]styryl-benzeneMADNITO/NPB/MADN:dopant/Alq3/LiF/Al10.86.47.2(0.167, 0.283)

Table 1: Performance of a blue OLED using a derivative of 9,10-di(naphthalen-2-yl)anthracene as a host material. Data from a study on 2-methyl-9,10-bis(naphthalen-2-yl)anthracene (MADN). researchgate.net

The lifetime of an OLED is a critical parameter for practical applications. For a device using MADN doped with 2,5,8,11-tetra(t-butyl)perylene (TBP), an extrapolated half-life (t1/2) of approximately 5000 hours was achieved at an initial brightness of 880 cd/m². researchgate.net The stability of the anthracene core, enhanced by the bulky naphthalene and stabilizing methyl groups, contributes to this long operational lifetime. The inclusion of bromine atoms in this compound could potentially influence the device stability, a factor that would require experimental investigation.

Strategies for Enhancing Electroluminescence Efficiency and Color Purity in Blue OLEDs

Several strategies can be employed to enhance the electroluminescence efficiency and color purity of blue OLEDs utilizing anthracene derivatives. One effective approach is the use of a host-dopant system in the emissive layer. This helps to prevent concentration quenching of the emitter and allows for efficient energy transfer from the host to the dopant.

Another strategy involves the careful design of the device architecture to ensure balanced charge injection and transport. The use of appropriate hole and electron transport layers with suitable energy levels can facilitate the efficient recombination of charge carriers within the emissive layer. For instance, using 4,7-diphenyl-1,10-phenanthroline (B7770734) (BPhen) as an electron-transport layer in a MADN-based OLED resulted in a deep blue emission with a maximum luminous efficiency of 4.8 cd/A and CIE coordinates of (0.16, 0.09). researchgate.net

Furthermore, the molecular design of the anthracene derivative itself plays a crucial role. Introducing bulky groups, as seen with the naphthalene substituents, disrupts intermolecular packing and can lead to higher photoluminescence quantum yields in the solid state. The dibromo substitution in the target compound could further influence the molecular packing and electronic properties, which in turn would affect the electroluminescence characteristics. Theoretical studies on 2,6-disubstituted anthracene derivatives suggest that increasing the size of the aryl substituent can improve electron and hole injection capabilities and enhance air oxidation stability. rsc.org

Organic Field-Effect Transistors (OFETs)

The planar and rigid structure of the anthracene core makes its derivatives promising candidates for use as the active semiconductor layer in organic field-effect transistors (OFETs). The charge transport properties of these materials can be tuned by modifying the substituents on the anthracene backbone.

Fabrication of Semiconductor Layers and Device Characteristics

Semiconductor layers of anthracene derivatives for OFETs can be fabricated using various techniques, including physical vapor deposition (PVD) and solution-based methods like spin-coating or drop-casting. mdpi.commdpi.com The choice of fabrication method can significantly impact the morphology of the thin film and, consequently, the device performance.

For instance, in a study of 2,6-disubstituted anthracene derivatives, bottom-gate top-contact (BGTC) OFETs were fabricated to characterize the semiconductor layer. mdpi.com The fabrication of such devices typically involves depositing the organic semiconductor onto a gate insulator (like SiO₂) with pre-patterned source and drain electrodes.

The performance of an OFET is characterized by its charge carrier mobility (μ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth). While specific OFET data for this compound is not available, the closely related 2,6-di(2-naphthyl)anthracene (dNaAnt) has demonstrated exceptional performance in single-crystal field-effect transistors.

Device TypeHole Mobility (μh) (cm²/Vs)Electron Mobility (μe) (cm²/Vs)On/Off Ratio
Single-Crystal FET12.3-> 10^5
Organic Light-Emitting Transistor1.100.87> 10^4

Table 2: Device characteristics of OFETs based on 2,6-di(2-naphthyl)anthracene (dNaAnt). nih.gov

These high mobility values suggest that the 2,6-dinaphthylanthracene core is an excellent platform for efficient charge transport. The introduction of bromine atoms in this compound would likely alter the energy levels and could potentially shift the charge transport from p-type to ambipolar or even n-type, as has been observed in other fluorinated anthracene derivatives. mdpi.com

Charge Carrier Mobility and Transport Mechanism Investigations

The charge carrier mobility in organic semiconductors is strongly dependent on the molecular packing in the solid state. Theoretical investigations on 2,6-disubstituted anthracene derivatives have shown that aryl substituents can lead to a "herringbone" stacking motif, which is favorable for two-dimensional charge transport. rsc.org The incorporation of these substituents can also inhibit the stretching vibration of the anthracene core during charge transport, which is beneficial for charge mobility. rsc.org

For 2,6-di(2-naphthyl)anthracene (dNaAnt), the high mobility is attributed to its J-aggregated packing mode in the solid state. nih.gov This type of packing facilitates strong intermolecular electronic coupling, which is essential for efficient charge transport. The transport mechanism in such materials is often described by a hopping model, where charge carriers move between adjacent molecules. The rate of hopping is influenced by the electronic coupling between molecules and the reorganization energy of the individual molecules.

Investigations into the charge transport mechanism of anthracene derivatives often involve a combination of experimental techniques, such as temperature-dependent mobility measurements, and theoretical calculations using density functional theory (DFT). These studies help to elucidate the relationship between molecular structure, solid-state packing, and charge transport properties, providing valuable insights for the design of new high-performance organic semiconductors. rsc.org

Conjugated Polymeric Materials and Copolymers

The 2,6-dibromo substitution pattern on the anthracene core is particularly significant for creating conjugated polymers. Unlike substitution at the 9,10-positions, linking through the 2,6-positions provides a more linear and rigid polymer backbone, which can enhance electronic conjugation and facilitate ordered molecular packing in the solid state. whiterose.ac.uk This improved organization is beneficial for charge transport in electronic devices. The bulky naphthalenyl substituents at the 9,10-positions play a crucial role in influencing the solubility and morphology of the resulting polymers, preventing excessive aggregation and promoting the formation of high-quality thin films. whiterose.ac.uk

The presence of bromine atoms at the 2 and 6 positions makes this compound an ideal monomer for various cross-coupling polymerization reactions. Transition metal-catalyzed methods such as Suzuki and Stille coupling are standard procedures for synthesizing conjugated polymers, where the dibromo-monomer is reacted with a suitable di-organometallic co-monomer. For instance, in a typical Suzuki polymerization, the dibromoanthracene derivative would be reacted with an aromatic diboronic acid or ester in the presence of a palladium catalyst.

While direct polymerization of this compound is not extensively documented in the literature, studies on analogous 2,6-dibromo-9,10-disubstituted anthracene monomers provide a clear blueprint for its potential. For example, copolymers have been synthesized by reacting 2,6-dibromoanthracene (B67020) monomers (with different substituents at the 9,10-positions) with electron-deficient units like benzothiadiazole (BT). whiterose.ac.uk These reactions typically employ direct arylation polymerization, a cost-effective alternative to traditional cross-coupling methods. whiterose.ac.uk The resulting polymers are of the donor-acceptor (D-A) type, where the anthracene unit acts as the electron donor and the co-monomer acts as the electron acceptor.

Table 1: Polymerization Methods for 2,6-Linked Anthracene Copolymers

Polymerization Method Co-monomer Type Catalyst/Conditions Resulting Polymer Type
Suzuki Coupling Aromatic diboronic acid/ester Pd(PPh₃)₄, base Alternating copolymer
Stille Coupling Aromatic di-stannane Pd(PPh₃)₄ Alternating copolymer

This table represents common polymerization methods used for analogous 2,6-dibromoanthracene derivatives.

The electro-optical properties of polymers derived from this compound are intrinsically linked to their chemical structure. Key relationships have been established through the study of similar 2,6-linked anthracene polymers. whiterose.ac.uknih.gov

Influence of 9,10-Substituents: The large, rigid naphthalen-1-yl groups at the 9 and 10 positions are expected to have a significant impact. By creating steric hindrance, they can disrupt planarity between adjacent monomer units, leading to a blue-shift in the absorption spectrum and a wider optical bandgap compared to polymers with smaller or no substituents at these positions. mdpi.comresearchgate.net However, they also enhance solubility, which is crucial for solution-based processing of materials for devices like organic solar cells and thin-film transistors. whiterose.ac.uk

Effect of the Co-monomer: In a copolymer architecture, the choice of the co-monomer is a powerful tool for tuning the material's properties. When copolymerized with a strong electron-accepting unit, such as benzothiadiazole, the resulting D-A polymer exhibits a reduced HOMO-LUMO gap. whiterose.ac.uk This leads to a red-shifted absorption that extends into the visible region of the electromagnetic spectrum, a desirable characteristic for photovoltaic applications. whiterose.ac.uk

Impact of Linkage Position: The 2,6-linkage ensures a high degree of conjugation along the polymer backbone, which is essential for efficient charge transport. whiterose.ac.uk Studies comparing 2,6-functionalized anthracene derivatives with other isomers have shown that the linear structure of the 2,6-isomer can lead to more favorable molecular packing and higher charge carrier mobilities in organic thin-film transistors (OTFTs). nih.govrsc.org

Table 2: Properties of Analogous 2,6-Linked Anthracene-Benzothiadiazole Copolymers

9,10-Substituent Optical Bandgap (eV) HOMO Level (eV) LUMO Level (eV) Application
Alkylthienylethynyl 1.75 - 1.85 Not Reported Not Reported Organic Solar Cells whiterose.ac.uk
Aryloxy 1.84 Not Reported Not Reported Organic Solar Cells whiterose.ac.uk

Data is based on a series of 2,6-linked anthracene copolymers with benzothiadiazole as the acceptor unit, as reported in the literature. whiterose.ac.uk These values illustrate the tunability of properties based on the 9,10-substituents.

Dye-Sensitized Solar Cells (DSSCs)

In Dye-Sensitized Solar Cells (DSSCs), a molecular dye adsorbed onto a wide-bandgap semiconductor (typically TiO₂) is responsible for light absorption and subsequent electron injection. Anthracene derivatives have been extensively explored as metal-free organic sensitizers due to their high molar extinction coefficients, tunable photophysical properties, and synthetic versatility. mdpi.comresearchgate.netrsc.org

A derivative of this compound could be engineered into a D-π-A sensitizer (B1316253). In this design, the core structure acts as part of the π-conjugated bridge, connecting an electron-donating group (the Donor) to an electron-accepting and anchoring group (the Acceptor).

Light Harvesting: The primary role of the sensitizer is to absorb photons from the solar spectrum. The extended π-system of the di-naphthalenyl-anthracene core provides strong absorption in the UV and visible regions. The efficiency of light harvesting can be further enhanced by molecular engineering, such as extending the π-conjugation of the bridge or selecting appropriate donor and acceptor moieties to broaden the absorption spectrum. researchgate.net Studies on other 2,6-conjugated anthracene dyes have shown that they can achieve power conversion efficiencies comparable to or even surpassing standard ruthenium-based sensitizers. rsc.org

Component Functionality:

Donor (D): Typically an amine-based group (e.g., diphenylamine) that provides the electron to be excited.

π-Bridge: The 2,6-di(naphthalen-1-yl)anthracene unit would serve as a rigid and highly conjugated spacer, facilitating intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation.

Acceptor (A): A group like cyanoacrylic acid, which anchors the dye to the TiO₂ surface and accepts the electron from the excited donor/bridge, preparing it for injection into the semiconductor. mdpi.com

Table 3: Performance of DSSCs with Analogous 2,6-Difunctionalized Anthracene Dyes

Dye Name Donor Group Jsc (mA/cm²) Voc (V) Fill Factor (ff) Efficiency (η%)
An-1 Diphenylamine 6.09 0.65 0.73 2.88
An-2 Bis(4-methoxyphenyl)amine 5.37 0.66 0.71 2.52
An-3 Carbazole 4.88 0.63 0.69 2.12

Performance data for a series of organic dyes with a 2,6-conjugated anthracene unit, demonstrating the effect of different donor groups on DSSC performance. mdpi.com

The efficiency of a DSSC is critically dependent on the kinetics of electron transfer at the dye-semiconductor interface. Upon absorbing a photon, the dye is promoted to an excited state. For efficient device operation, the electron must be rapidly injected from the dye's Lowest Unoccupied Molecular Orbital (LUMO) into the conduction band of the TiO₂.

Electron Injection: The energy level of the dye's LUMO must be higher (more negative) than the conduction band edge of the TiO₂ to provide a sufficient driving force for electron injection. The bulky naphthalenyl groups on the anthracene core can influence the dye's adsorption geometry on the TiO₂ surface. This steric hindrance may help to suppress the formation of dye aggregates, which can be detrimental to performance, and inhibit charge recombination by creating an insulating layer between the semiconductor surface and the electrolyte. researchgate.net

Future Research Directions and Translational Perspectives for 2,6 Dibromo 9,10 Di Naphthalen 1 Yl Anthracene

Development of Novel Synthetic Methodologies for Architecturally Complex Anthracene (B1667546) Frameworks

A primary area of advancement lies in the expanded use of transition metal-catalyzed cross-coupling reactions. frontiersin.org Catalysts based on palladium, gold, and rhodium have already revolutionized the synthesis of substituted anthracenes by enabling novel bond formations under milder conditions. nih.govfrontiersin.org Future work should aim to broaden the scope of these catalytic systems to accommodate a wider range of functional groups and to construct highly congested steric environments, such as those found in 2,6-Dibromo-9,10-di(naphthalen-1-yl)anthracene. The development of one-pot, multi-component reactions will be instrumental in improving efficiency and reducing waste, aligning with the principles of green chemistry. frontiersin.org

Table 1: Comparison of Synthetic Methodologies for Anthracene Frameworks

Methodology Advantages Challenges Future Research Focus
Traditional Methods (e.g., Friedel-Crafts, Elbs reaction) Well-established, readily available starting materials. beilstein-journals.org Harsh reaction conditions, low selectivity, limited functional group tolerance. nih.gov Modification for milder conditions, improving regioselectivity.
Transition Metal Catalysis (e.g., Pd, Au, Rh) High efficiency and selectivity, mild reaction conditions, broad substrate scope. nih.govfrontiersin.org Catalyst cost and sensitivity, ligand optimization required for complex substrates. frontiersin.org Development of novel, robust catalysts and ligands; exploration of one-pot reactions. nih.gov
Intramolecular Cyclization Effective for constructing the core anthracene ring system. beilstein-journals.org Precursor synthesis can be complex and lengthy. beilstein-journals.org Designing new precursors for tandem cyclization reactions.

| Photocyclization | Can provide access to unique isomers. beilstein-journals.org | Often requires specific chromophores, can have side reactions. | Improving quantum yields and selectivity through controlled irradiation. |

Advanced Spectroscopic Techniques for Real-Time Mechanistic Investigations of Excited States

Understanding the photophysical behavior of this compound and its derivatives is paramount for their application in optoelectronic devices. The complex interplay of electronic transitions, energy transfer, and decay pathways in the excited state governs their performance. While steady-state spectroscopy provides basic information, future research must leverage advanced, time-resolved spectroscopic techniques to unravel these intricate dynamics in real-time.

Techniques such as femtosecond transient absorption spectroscopy and time-resolved fluorescence spectroscopy can provide invaluable insights into the lifetimes and decay kinetics of excited states. rsc.org These methods allow for the direct observation of processes like intersystem crossing and charge transfer, which are critical in applications such as Organic Light-Emitting Diodes (OLEDs). acs.org Furthermore, the application of surface-enhanced spectroscopic methods, like those being developed for terahertz spectroscopy, could offer enhanced sensitivity for studying trace amounts of material or thin-film morphologies, revealing how molecular packing influences excited-state properties. acs.org

Rational Design Principles for Tailored Optoelectronic Performance and Device Stability

The future development of materials based on the this compound framework will rely on establishing clear structure-property relationships to enable rational design. rsc.org By systematically modifying the peripheral substituents and the anthracene core, researchers can fine-tune key optoelectronic properties, including the frontier molecular orbital energy levels (HOMO/LUMO), absorption and emission wavelengths, and charge carrier mobility. mdpi.com

Key design principles will involve:

Tuning Energy Levels: Introducing electron-donating or electron-withdrawing groups to modulate the bandgap and align energy levels for efficient charge injection and transport in devices.

Enhancing Stability: Improving the chemical, thermal, and photostability of the molecules is crucial for long-term device performance. This can be achieved by designing molecules with higher glass transition temperatures and incorporating bulky side groups to prevent crystallization and degradation. researchgate.net

Controlling Intermolecular Interactions: The bulky naphthalene (B1677914) groups in the parent compound influence π-π stacking. frontiersin.org Modifying these groups can control the solid-state packing, which directly impacts charge transport and emission efficiency in thin films.

Precise control over the interfaces between different layers in an organic electronic device is also a critical design principle for improving performance and suppressing recombination. nih.gov

Exploration of this compound in Emerging Technologies (e.g., sensors, bioimaging probes)

While much of the focus on anthracene derivatives has been on OLEDs and organic photovoltaics, the unique photophysical properties of compounds like this compound make them promising candidates for other emerging technologies. frontiersin.org The bromine atoms on the scaffold serve as convenient handles for further functionalization, allowing the molecule to be tailored for specific applications. lookchem.com

Chemical Sensors: The fluorescence of the anthracene core can be sensitive to the presence of specific analytes. By attaching receptor units to the dibromo positions, it is possible to design chemosensors where analyte binding causes a detectable change in the fluorescence signal (e.g., quenching or enhancement). mdpi.com This could be applied to detect environmental pollutants or biologically relevant molecules.

Bioimaging Probes: After suitable modification to ensure water solubility and biocompatibility, these fluorescent molecules could be used as probes in biological imaging. mdpi.com Their bright emission and potential for long fluorescence lifetimes could be advantageous for high-contrast imaging in complex biological environments, potentially overcoming issues like autofluorescence. mdpi.com The development of persistent luminescence nanoparticles (PLNPs) from organic molecules is a growing field where such stable fluorophores could play a key role. mdpi.com

Computational Material Design for Predictive Performance and Accelerated Discovery

The traditional process of synthesizing and characterizing new materials is time-consuming and resource-intensive. Computational chemistry and machine learning are set to revolutionize this process. youtube.com High-throughput virtual screening (HTVS) allows for the rapid computational evaluation of thousands of potential derivative structures based on the this compound framework. acs.orgnih.gov

Using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), key properties such as HOMO/LUMO energies, excitation energies, and charge transport characteristics can be predicted before synthesis. acs.orgnih.gov Machine learning models, trained on existing experimental and computational data, can further accelerate this screening process, identifying lead candidates with desired properties. youtube.comresearchgate.net This data-driven approach, often termed "inverse design," starts with the desired properties and works backward to predict the molecular structures that will exhibit them. acs.orgrsc.org This synergy between computational prediction and experimental validation will dramatically accelerate the discovery of new, high-performance materials. youtube.com

Table 2: Computational Approaches for Materials Discovery

Computational Method Application Predicted Properties
Density Functional Theory (DFT) Calculation of ground-state electronic structure. nih.gov HOMO/LUMO energies, molecular geometry, charge distribution.
Time-Dependent DFT (TD-DFT) Calculation of excited-state properties. nih.gov Absorption/emission spectra, singlet-triplet energy gaps.
High-Throughput Virtual Screening (HTVS) Rapid screening of large libraries of virtual compounds. rsc.org Identification of candidates with promising properties.

| Machine Learning / AI | Predictive modeling based on existing data, inverse design. youtube.comacs.org | Predicting properties faster than DFT, generating novel structures. |

Q & A

Q. How can researchers evaluate the environmental impact of this compound during disposal?

  • Methodological Answer :
  • Ecotoxicology assays : Use Daphnia magna acute toxicity tests (EC50 <1 mg/L) .
  • Degradation studies : UV/ozone treatment to break C-Br bonds, monitored by GC-MS .
  • Regulatory compliance : Align with REACH/CLP regulations for halogenated aromatics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.